Cas no 2171712-99-3 (4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-(2-Ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a 2-ethylmorpholine moiety and a carboxylic acid functionality, enabling selective modifications in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine, ensuring compatibility with standard SPPS protocols. The compound’s balanced reactivity and stability make it suitable for introducing morpholine-based structural motifs into peptide backbones, which can influence conformational and pharmacological properties. This derivative is particularly valuable in medicinal chemistry for developing peptide-based therapeutics with enhanced bioavailability or target specificity. Proper handling under anhydrous conditions is recommended to preserve integrity.
4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid structure
2171712-99-3 structure
商品名:4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
CAS番号:2171712-99-3
MF:C25H28N2O6
メガワット:452.499627113342
CID:5825349
PubChem ID:165553464

4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
    • 2171712-99-3
    • EN300-1489599
    • 4-(2-ethylmorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
    • インチ: 1S/C25H28N2O6/c1-2-16-14-27(11-12-32-16)24(30)22(13-23(28)29)26-25(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,2,11-15H2,1H3,(H,26,31)(H,28,29)
    • InChIKey: YMQAJQWEAGQSSI-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1CC

計算された属性

  • せいみつぶんしりょう: 452.19473662g/mol
  • どういたいしつりょう: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 693
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 105Ų

4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1489599-5000mg
4-(2-ethylmorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171712-99-3
5000mg
$9769.0 2023-09-28
Enamine
EN300-1489599-10000mg
4-(2-ethylmorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171712-99-3
10000mg
$14487.0 2023-09-28
Enamine
EN300-1489599-50mg
4-(2-ethylmorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171712-99-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1489599-100mg
4-(2-ethylmorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171712-99-3
100mg
$2963.0 2023-09-28
Enamine
EN300-1489599-250mg
4-(2-ethylmorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171712-99-3
250mg
$3099.0 2023-09-28
Enamine
EN300-1489599-1.0g
4-(2-ethylmorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171712-99-3
1g
$0.0 2023-06-05
Enamine
EN300-1489599-2500mg
4-(2-ethylmorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171712-99-3
2500mg
$6602.0 2023-09-28
Enamine
EN300-1489599-500mg
4-(2-ethylmorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171712-99-3
500mg
$3233.0 2023-09-28
Enamine
EN300-1489599-1000mg
4-(2-ethylmorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171712-99-3
1000mg
$3368.0 2023-09-28

4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 関連文献

4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidに関する追加情報

4-(2-Ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic Acid: A Comprehensive Overview

4-(2-Ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid, also known by its CAS registry number CAS No 2171712-99-3, is a complex organic compound with significant potential in the fields of pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a morpholinyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid moiety. The combination of these functional groups makes it a versatile molecule with applications in drug design, peptide synthesis, and as a building block for more complex structures.

The morpholinyl group in this compound contributes to its stability and enhances its solubility properties, making it suitable for various biological assays. The presence of the Fmoc group is particularly significant as it is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids. This makes the compound an invaluable tool in the synthesis of peptides and proteins, where precise control over amino acid sequences is crucial.

Recent studies have highlighted the role of this compound in the development of novel therapeutic agents. For instance, researchers have explored its potential as a precursor for bioactive molecules with anti-inflammatory and anticancer properties. The butanoic acid moiety has been shown to enhance the bioavailability of drugs by improving their absorption across biological membranes.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent stereochemical control during the synthesis process. These advancements have significantly reduced the cost of production, making the compound more accessible for large-scale applications.

The application of this compound extends beyond pharmaceuticals; it has also found use in materials science as a precursor for functional polymers and coatings. Its ability to form stable amide bonds makes it an ideal candidate for creating cross-linked polymer networks with tailored mechanical and thermal properties.

From an environmental perspective, researchers have investigated the biodegradability of this compound to ensure its safe disposal and minimize ecological impact. Studies indicate that under specific conditions, the compound can undergo enzymatic degradation, reducing its persistence in the environment.

In conclusion, 4-(2-Ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid stands out as a versatile and valuable molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application research, positions it as a key player in modern chemical innovation.

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